An In-depth Technical Guide to the Synthesis and Characterization of 5-isopropyl-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-isopropyl-1H-pyrazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-isopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Pyrazole derivatives are well-established pharmacophores known for a wide array of biological activities, including anti-inflammatory, analgesic, and antiviral properties.[1][2] This document details a robust and efficient two-step synthetic pathway, beginning with a Claisen condensation to form the key β-diketoester intermediate, followed by a Knorr pyrazole synthesis. Furthermore, this guide presents a thorough characterization of the title compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed, step-by-step protocols for both synthesis and characterization are provided to enable researchers to replicate and adapt these methods.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to act as a versatile scaffold for functionalization have made it a privileged structure in drug discovery. Specifically, pyrazole-3-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes and receptors, demonstrating their potential in the development of novel therapeutics for a range of diseases, including cancer, inflammation, and viral infections.[1][2] The 5-isopropyl substituent in the title compound can enhance lipophilicity and modulate binding interactions with biological targets, making 5-isopropyl-1H-pyrazole-3-carboxylic acid a valuable building block for the synthesis of new chemical entities with potentially improved pharmacological profiles.
Synthetic Strategy and Experimental Protocols
The synthesis of 5-isopropyl-1H-pyrazole-3-carboxylic acid is efficiently achieved through a two-step process. The first step involves a Claisen condensation of ethyl isobutyrate with diethyl oxalate to yield the key intermediate, ethyl 4-methyl-2,4-dioxopentanoate. This is followed by a Knorr pyrazole synthesis, where the β-diketoester undergoes cyclization with hydrazine hydrate to form the ethyl ester of the target compound, which is subsequently hydrolyzed to the final carboxylic acid.
Caption: Synthetic workflow for 5-isopropyl-1H-pyrazole-3-carboxylic acid.
Step 1: Synthesis of Ethyl 4-methyl-2,4-dioxopentanoate
This step employs a mixed Claisen condensation, a powerful carbon-carbon bond-forming reaction.[3][4] Ethyl isobutyrate, which possesses α-hydrogens, acts as the nucleophilic component after deprotonation by a strong base, sodium ethoxide. The resulting enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate, which lacks α-hydrogens and thus cannot self-condense.[4]
Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small portions. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a mixture of 73.1 g (0.5 mol) of diethyl oxalate and 58.1 g (0.5 mol) of ethyl isobutyrate. Add this mixture dropwise to the stirred sodium ethoxide solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Pour the reaction mixture into 500 mL of ice-cold water and acidify to pH 3-4 with 2M hydrochloric acid. The product will separate as an oil. Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ethyl 4-methyl-2,4-dioxopentanoate can be purified by vacuum distillation.
Step 2: Synthesis of 5-isopropyl-1H-pyrazole-3-carboxylic acid
The Knorr pyrazole synthesis is a classic and reliable method for the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[5][6][7][8] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7] The resulting ester is then hydrolyzed under basic conditions to afford the final carboxylic acid.
Protocol:
-
Cyclization Reaction: In a round-bottom flask, dissolve 18.6 g (0.1 mol) of ethyl 4-methyl-2,4-dioxopentanoate in 100 mL of ethanol. Add 5.0 g (0.1 mol) of hydrazine hydrate and a few drops of glacial acetic acid.[1][7]
-
Heating: Heat the reaction mixture at reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Ester: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume by half using a rotary evaporator. Add 100 mL of cold water to precipitate the product, ethyl 5-isopropyl-1H-pyrazole-3-carboxylate. Filter the solid, wash with cold water, and dry. The crude ester can be recrystallized from an ethanol/water mixture.
-
Hydrolysis: To a solution of the crude ethyl 5-isopropyl-1H-pyrazole-3-carboxylate (0.1 mol) in 100 mL of ethanol, add a solution of 8.4 g (0.15 mol) of potassium hydroxide in 50 mL of water.
-
Heating: Heat the mixture at reflux for 2 hours, or until the reaction is complete as monitored by TLC.
-
Acidification and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and acidify to pH 2-3 with concentrated hydrochloric acid. The white precipitate of 5-isopropyl-1H-pyrazole-3-carboxylic acid is collected by filtration, washed with cold water, and dried. The final product can be purified by recrystallization from hot water or an ethanol/water mixture.
Comprehensive Characterization
A battery of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized 5-isopropyl-1H-pyrazole-3-carboxylic acid.
Caption: Logical workflow for the characterization of the final product.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 153-157 °C[9] |
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra are essential for confirming the structure of 5-isopropyl-1H-pyrazole-3-carboxylic acid. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | COOH |
| ~12.5 | br s | 1H | N-H |
| ~6.5 | s | 1H | C4-H (pyrazole ring) |
| ~3.0 | septet | 1H | CH (isopropyl) |
| ~1.2 | d | 6H | CH₃ (isopropyl) |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (carboxylic acid) |
| ~150 | C5 (pyrazole ring) |
| ~140 | C3 (pyrazole ring) |
| ~105 | C4 (pyrazole ring) |
| ~28 | CH (isopropyl) |
| ~22 | CH₃ (isopropyl) |
FTIR Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should be recorded using a KBr pellet or as a thin film.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~3200 | Medium | N-H stretch (pyrazole ring) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| 1720-1680 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium | C=N and C=C stretch (pyrazole ring) |
| 1320-1210 | Strong | C-O stretch (carboxylic acid) |
| 950-910 | Broad | O-H bend (out-of-plane) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular ion) |
| 139 | [M - CH₃]⁺ |
| 111 | [M - COOH]⁺ |
| 96 | [M - C₃H₇ - H]⁺ |
Conclusion
This guide has outlined a reliable and well-documented pathway for the synthesis of 5-isopropyl-1H-pyrazole-3-carboxylic acid, a compound of considerable interest in the field of medicinal chemistry. The two-step synthesis, involving a Claisen condensation and a Knorr pyrazole synthesis, is a robust method that can be readily implemented in a standard organic chemistry laboratory. The comprehensive characterization data provided, including NMR, FTIR, and MS, serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The detailed protocols and mechanistic insights are intended to empower researchers, scientists, and drug development professionals in their efforts to explore the vast potential of pyrazole-based scaffolds in the creation of novel and effective therapeutic agents.
References
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
- Singh, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. doi: 10.2174/1871523017666180411155240
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]
-
Yale University Department of Chemistry. (n.d.). PS8-S05-2. Retrieved from [Link]
- Pentelute, B. L., & Kent, S. B. (2010). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
ResearchGate. (2014). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]
-
American Chemical Society. (2016). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]
-
MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]
-
Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2019). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Retrieved from [Link]
-
ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from [Link]
-
ResearchGate. (2020). H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Crossed Claisen Condensations. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Aislun Bio. (n.d.). Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate|78208-72-7. Retrieved from [Link]
-
Chem-Impex International. (n.d.). ethyl 5-isopropyl-1-methyl-1h-pyrazole-3-carboxylate. Retrieved from [Link]
- Christianson, C. J. (1933).
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
OpenStax. (2023). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
MDPI. (2014). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Organic Syntheses. (n.d.). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Retrieved from [Link]
-
ResearchGate. (2018). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO)2, Dess–Martin periodinane and Ley's TPAP/NMO. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 5-Isopropyl-1H-pyrazole-3-carboxylic acid | 92933-47-6 [sigmaaldrich.com]
